2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Quality Control Purity Specification Batch Traceability

2-Fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide (CAS 952963-54-1) is a synthetic fluorinated isoxazole-benzamide with molecular formula C₁₇H₁₂F₂N₂O₂ and molecular weight 314.29 g/mol. It belongs to the class of 3,5-disubstituted isoxazole derivatives featuring a 4-fluorophenyl ring at the isoxazole 5-position, a methylene linker at the 3-position, and a 2-fluorobenzamide moiety.

Molecular Formula C17H12F2N2O2
Molecular Weight 314.292
CAS No. 952963-54-1
Cat. No. B2869510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
CAS952963-54-1
Molecular FormulaC17H12F2N2O2
Molecular Weight314.292
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F
InChIInChI=1S/C17H12F2N2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22)
InChIKeyNKOROBYSZZQXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide (CAS 952963-54-1): Structural Identity and Baseline Procurement Specifications


2-Fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide (CAS 952963-54-1) is a synthetic fluorinated isoxazole-benzamide with molecular formula C₁₇H₁₂F₂N₂O₂ and molecular weight 314.29 g/mol . It belongs to the class of 3,5-disubstituted isoxazole derivatives featuring a 4-fluorophenyl ring at the isoxazole 5-position, a methylene linker at the 3-position, and a 2-fluorobenzamide moiety [1]. Commercial availability is limited; one verified supplier reports standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . No peer-reviewed bioactivity data, target engagement profiles, or in vivo efficacy results have been published for this exact compound as of the search date. Its closest published analogs belong to the fluorophenyl-isoxazole-carboxamide series evaluated for anticancer activity by Hawash et al. (2021), though those compounds bear a 5-methyl-4-carboxamide substitution pattern distinct from the 3-methylenebenzamide scaffold of the target compound [1].

Documented purity with batch-specific QC (NMR, HPLC, GC) supports reproducible assay preparation.
No peer-reviewed bioactivity or target engagement data available; suitable as an uncharacterized probe or negative control candidate.
Scaffold distinct from published 4-carboxamide series; enables methylene-linker SAR exploration.

Why Generic Substitution Fails for 2-Fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide: Structural Determinants Precluding In-Class Interchangeability


In-class substitution within the isoxazole-benzamide family is precluded by three structural features that are independently known to modulate pharmacological activity yet remain uncharacterized for this specific compound. First, the position of the fluorine substituent on the benzamide ring (ortho, 2-position) distinguishes this compound from its 3-fluoro and 3,4-difluoro positional isomers, which have distinct CAS numbers and are sold as separate research products . Second, the methylene spacer between the isoxazole 3-position and the benzamide nitrogen creates a different conformational profile compared to the 4-carboxamide series evaluated by Hawash et al., where the amide is directly attached to the isoxazole ring [1]. Third, the 4-fluorophenyl substituent at the isoxazole 5-position differentiates this compound from the 4-chlorophenyl analog (CAS not specified but listed as a separate entity) and from unsubstituted phenyl variants . Without comparative bioactivity data, the quantitative impact of these structural differences on target binding, selectivity, or pharmacokinetics cannot be inferred; each analog must be independently validated. Procurement of a structurally mismatched analog introduces an unquantified risk of divergent biological readout.

Ortho-fluoro on benzamide may shift binding compared to meta/para isomers; each positional isomer is a distinct research product.
Methylene linker alters conformational profile relative to direct carboxamide analogs; activity may not transfer.
4-Fluorophenyl vs. 4-chlorophenyl or unsubstituted phenyl substitution may alter target selectivity; each requires independent validation.

Quantitative Differentiation Evidence for 2-Fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide: Purity, QC Traceability, and Structural Comparator Analysis


Certified Purity and Batch-Level QC Documentation Versus Uncharacterized Commercial Analogs

The target compound is available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) from a verified supplier . In contrast, several closest structural analogs—including 3-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide and 3,4-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide—are listed by vendors without published purity specifications or QC traceability . For procurement decisions where reproducibility of biological assay data depends on confirmed chemical identity and purity, the availability of documented batch QC provides a verifiable selection criterion.

Purity & QC Documentation
Data to verify
Target compound 98% (NMR, HPLC, GC)
vs.
Positional isomers Purity unspecified
Batch-level QC supports identity-confirmed procurement.
Vendor datasheets only; verify with independent analysis.
Quality Control Purity Specification Batch Traceability

Lipinski Rule-of-Five Compliance: In Silico Drug-Likeness Profile Versus Fluorophenyl-Isoxazole-Carboxamide Series

The fluorophenyl-isoxazole-carboxamide series (compounds 2a–2f) evaluated by Hawash et al. (2021) demonstrated full Lipinski rule-of-five compliance, with molecular weights ranging from approximately 353 to 398 g/mol, calculated logP values within acceptable limits, and hydrogen bond donor/acceptor counts consistent with oral drug-likeness [1]. The target compound (MW 314.29 g/mol) has a lower molecular weight than all six compounds in that series, which may confer favorable permeability characteristics, although no direct experimental ADME data exist for this compound. The target compound also contains two fluorine atoms (one on the benzamide ortho position, one on the isoxazole 4-fluorophenyl ring), which is a distinct fluorination pattern compared to the mono-fluorinated 4-fluorophenyl-isoxazole scaffold common to the published series [1]. This structural distinction precludes direct extrapolation of the published anticancer IC₅₀ values (range: 5.76–34.64 µg/mL against Hep3B for compounds 2a–2f) to the target compound.

MW & Fluorination Pattern
Class-level inference
Target MW 314.29, 2F
vs.
Hawash series 2a–2f MW 353–398, 1F
Lower MW and extra fluorine may influence permeability; requires experimental ADME data.
Published analogs showed cell-based readouts (5.76–34.64 µg/mL); no direct activity inference possible.
Drug-likeness Lipinski Rule of Five Chemoinformatics

Structural Uniqueness: Ortho-Fluoro Benzamide Methylene-Linked Scaffold Not Represented in Published Bioactivity Studies

A systematic comparison of the target compound's scaffold against published isoxazole-benzamide derivatives reveals that the combination of (a) a methylene linker at the isoxazole 3-position and (b) an ortho-fluorobenzamide moiety is absent from the peer-reviewed literature [1]. The Hawash et al. series employs a direct carboxamide linkage at the isoxazole 4-position with a 5-methyl substituent, while isoxazolyl-benzamide patents (e.g., EP-0048162-A1, US4112108) describe N-alkylbenzamides with unsubstituted or halogenated phenyl rings but do not include the specific 2-fluoro, 5-(4-fluorophenyl), 3-methylene substitution pattern [2][3]. The only structurally identified close analogs are commercial research chemicals (3-fluoro positional isomer, 3,4-difluoro analog, 4-chloro analog) for which no bioactivity data have been reported . This absence of published SAR data around the target compound's precise scaffold means that any biological activity must be considered uncharacterized rather than inferred from published analogs.

Published Bioactivity Data
Context-dependent
Target scaffold 0 studies identified
vs.
Hawash 4-carboxamide series ≥6 compounds with IC₅₀
Uncharacterized scaffold; biological activity cannot be assumed.
Literature search as of search date; patents describe qualitative pharmacology only.
Scaffold Novelty Chemical Space SAR

Evidence-Based Application Scenarios for 2-Fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide in Scientific Research


Exploratory Medicinal Chemistry: Scaffold-Hopping from 4-Carboxamide to 3-Methylenebenzamide Isoxazoles

The target compound serves as a scaffold-hopping probe to investigate the biological consequences of relocating the amide linkage from the isoxazole 4-position (as in the published Hawash et al. anticancer series) to the 3-position via a methylene spacer [1]. This structural modification alters the spatial relationship between the fluorophenyl-isoxazole core and the benzamide moiety, potentially accessing distinct conformational space and protein binding pockets. The documented 98% purity with NMR/HPLC/GC traceability supports its use as a well-characterized starting point for structure-activity relationship (SAR) expansion, where impurities could otherwise confound interpretation of biological results.

Fluorine Scanning in Benzamide-Containing Chemical Probes

With two fluorine atoms positioned on distinct aromatic rings (ortho on benzamide, para on the isoxazole phenyl), this compound enables systematic fluorine scanning studies to evaluate the impact of fluorination pattern on physicochemical properties and target engagement [1]. Comparison with the mono-fluorinated 3-fluoro positional isomer and the non-fluorinated core scaffold (if synthesized) could reveal fluorine-specific effects on metabolic stability and membrane permeability. The lower molecular weight (314.29 g/mol) relative to the published difluoro or trimethoxy-substituted analogs in the Hawash series [1] positions this compound favorably for lead-like property optimization.

Negative Control or Inactive Comparator for Fluorophenyl-Isoxazole Anticancer Programs

Given the absence of any published bioactivity data [1], this compound may serve as a structurally matched but uncharacterized comparator in screens where the Hawash-series 4-carboxamide compounds demonstrate reproducible anticancer activity. Its use as a specificity control would help distinguish scaffold-dependent activity from assay artifacts. However, this application requires the user to first establish the compound's own activity profile; it cannot be assumed inactive based on the lack of published data alone.

Computational Chemistry and Molecular Docking Model Validation

The well-defined chemical structure, availability with analytical characterization , and structural relationship to the published fluorophenyl-isoxazole series [1] make this compound suitable for computational modeling studies. Its distinct linker geometry (methylene vs. direct carboxamide) provides a test case for validating docking pose predictions and conformational sampling algorithms when benchmarked against the experimentally determined SAR of the 4-carboxamide series [1]. The difluorinated aromatic system also serves as a useful probe for evaluating force field parameters for halogen bonding and hydrophobic interactions in silico.

Application
Selection Property
Validation Focus
Scaffold-hopping probe (3-methylenebenzamide)
Methylene linker geometry vs. direct carboxamide
Conformational SAR expansion; distinct binding pocket access
Fluorine scanning in chemical probes
Difluorination pattern and lower MW
Physicochemical profiling (permeability, metabolic stability)
Negative control/comparator candidate
Structural match without known bioactivity
Establish baseline activity before use as specificity control
Computational docking model validation
Analytically characterized, defined structure
Validate docking poses against published 4-carboxamide SAR
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